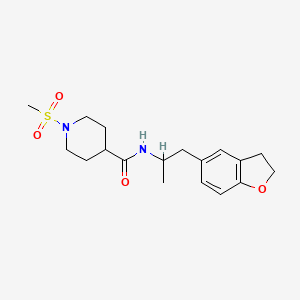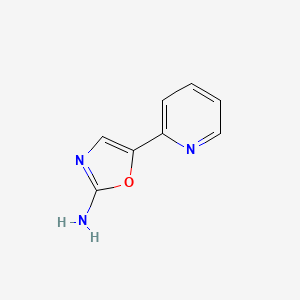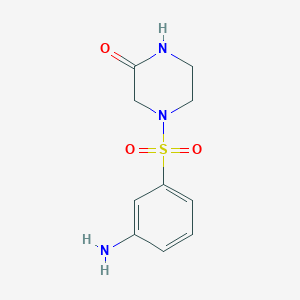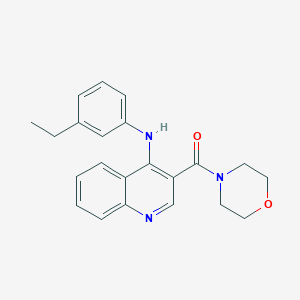
(4-((3-Ethylphenyl)amino)quinolin-3-yl)(morpholino)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-((3-Ethylphenyl)amino)quinolin-3-yl)(morpholino)methanone is a chemical compound that belongs to the quinoline family. This compound has been extensively studied for its potential applications in scientific research.
Applications De Recherche Scientifique
Antiproliferative and Tubulin Inhibition Activities
Compounds related to "(4-((3-Ethylphenyl)amino)quinolin-3-yl)(morpholino)methanone" have been synthesized and evaluated for their cytotoxic activity against cancer cell lines, demonstrating significant antiproliferative effects. For instance, specific derivatives have shown remarkable activity against human lung cancer and prostate cancer cell lines by inhibiting tubulin polymerization, a process crucial for cell division, leading to apoptosis (Srikanth et al., 2016). This indicates their potential as chemotherapeutic agents targeting cancer cell growth.
Imaging Applications in Parkinson's Disease
Another application involves the synthesis of novel PET (Positron Emission Tomography) agents for imaging LRRK2 enzyme activity in Parkinson's disease. Derivatives of the given compound have been developed and labeled with carbon-11, offering tools for non-invasive imaging of LRRK2 enzyme, which is implicated in the pathophysiology of Parkinson's (Wang et al., 2017).
Solubility and Thermodynamic Properties
The solubility and thermodynamic properties of related compounds have also been a subject of study, with research focusing on how temperature affects their solubility in various solvents. Such studies are crucial for understanding the physical and chemical behavior of these compounds, which has implications for their formulation and application in medicinal chemistry (Yang et al., 2016).
Antitumor Activity
Further research has identified compounds within this family exhibiting distinct inhibition on the proliferation of various cancer cell lines, indicating their potential as antitumor agents. Studies have shown these compounds to interfere with cancer cell growth through mechanisms such as cell cycle arrest and induction of apoptosis (Tang & Fu, 2018).
Propriétés
IUPAC Name |
[4-(3-ethylanilino)quinolin-3-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-2-16-6-5-7-17(14-16)24-21-18-8-3-4-9-20(18)23-15-19(21)22(26)25-10-12-27-13-11-25/h3-9,14-15H,2,10-13H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCYOWBOEVSAIDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC2=C(C=NC3=CC=CC=C32)C(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



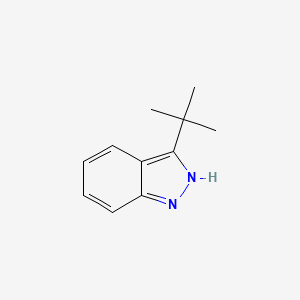
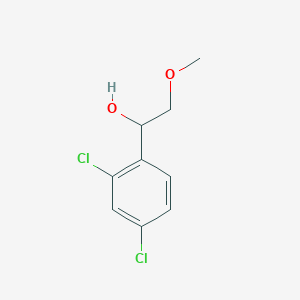
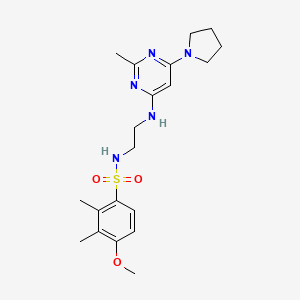
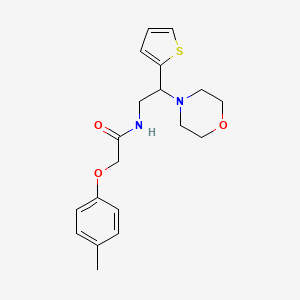
![(Z)-2-fluoro-N-(1-(4-(methylthio)phenyl)-3-oxo-3-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)prop-1-en-2-yl)benzamide](/img/structure/B2470810.png)
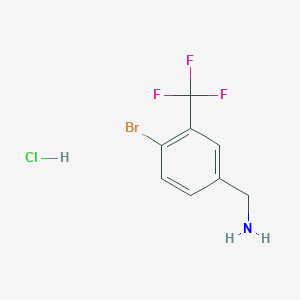
![8-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2470813.png)
![1'-(2,4-Dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carbonyl)-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B2470814.png)

